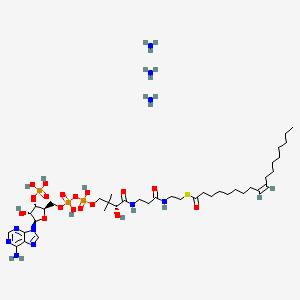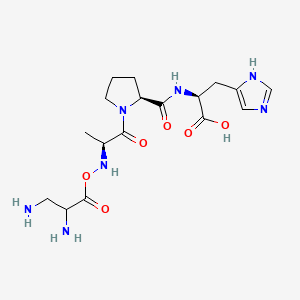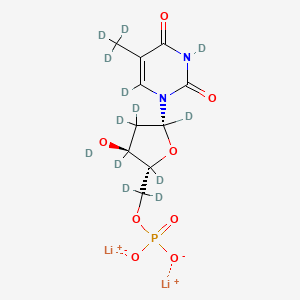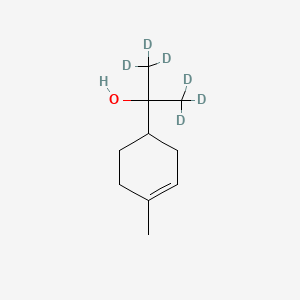
Oleoyl Coenzyme A (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl Coenzyme A (triammonium) is a salt form of Oleoyl Coenzyme A, which is a derivative of coenzyme A. It plays a crucial role in various biochemical processes, particularly in lipid metabolism. This compound is known for its inhibitory effects on neutral lipase and its involvement in ATP-dependent signal transduction pathways in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Coenzyme A (triammonium) typically involves the reaction of oleic acid with coenzyme A in the presence of ATP and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, resulting in the formation of Oleoyl Coenzyme A. The triammonium salt form is then obtained by neutralizing the product with ammonium hydroxide .
Industrial Production Methods
Industrial production of Oleoyl Coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the triammonium salt form .
Análisis De Reacciones Químicas
Types of Reactions
Oleoyl Coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oleoyl-CoA derivatives.
Reduction: It can be reduced to form oleoyl-CoA alcohols.
Substitution: It can participate in substitution reactions to form different acyl-CoA derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oleoyl-CoA derivatives, which are essential intermediates in lipid biosynthesis and metabolism .
Aplicaciones Científicas De Investigación
Oleoyl Coenzyme A (triammonium) has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and specificity, particularly in the context of acyl-CoA synthetases and acyltransferases
Biology: It plays a role in lipid metabolism studies and is used to investigate the regulation of lipid biosynthesis pathways
Medicine: It is studied for its potential therapeutic applications in metabolic disorders and lipid-related diseases
Industry: It is used in the production of bio-based chemicals and materials, leveraging its role in lipid biosynthesis
Mecanismo De Acción
Oleoyl Coenzyme A (triammonium) exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. It mediates ATP-dependent signal transduction pathways in plants and triggers the remobilization of transcription factors from the plasma membrane to the nucleus, regulating gene expression under hypoxic conditions .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Coenzyme A: Another acyl-CoA derivative involved in lipid metabolism.
Stearoyl Coenzyme A: Similar in structure and function, involved in fatty acid biosynthesis.
Linoleoyl Coenzyme A: Involved in the biosynthesis of polyunsaturated fatty acids
Uniqueness
Oleoyl Coenzyme A (triammonium) is unique due to its specific inhibitory effects on neutral lipase and its role in ATP-dependent signal transduction pathways. Its ability to regulate gene expression under hypoxic conditions further distinguishes it from other acyl-CoA derivatives .
Propiedades
Fórmula molecular |
C39H77N10O17P3S |
|---|---|
Peso molecular |
1083.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11-;;;/t28-,32-,33-,34+,38-;;;/m1.../s1 |
Clave InChI |
NKHKRXKEDWPIOC-XBWJJQAPSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)









